[3-(5-Bromopyridin-3-yl)phenyl]methanol
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Overview
Description
[3-(5-Bromopyridin-3-yl)phenyl]methanol: is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . This compound is characterized by the presence of a bromopyridine group attached to a phenylmethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Bromopyridin-3-yl)phenyl]methanol typically involves the bromination of pyridine followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(5-Bromopyridin-3-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
- Oxidation: Corresponding aldehydes or ketones.
- Reduction: Alcohols or amines.
- Substitution: Various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: [3-(5-Bromopyridin-3-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction between small molecules and biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of [3-(5-Bromopyridin-3-yl)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The bromopyridine moiety allows for strong binding affinity to these targets, while the phenylmethanol group provides additional interactions through hydrogen bonding and hydrophobic effects . These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- [3-(4-Bromopyridin-3-yl)phenyl]methanol
- [3-(5-Chloropyridin-3-yl)phenyl]methanol
- [3-(5-Fluoropyridin-3-yl)phenyl]methanol
Comparison:
- [3-(5-Bromopyridin-3-yl)phenyl]methanol is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro and fluoro analogs.
- The bromine atom also enhances the compound’s binding affinity to biological targets, making it a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
[3-(5-bromopyridin-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIWDREAPHQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171896-61-9 |
Source
|
Record name | [3-(5-bromopyridin-3-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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